(4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone
Overview
Description
(4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethylmorpholinyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the bromination of phenylmethanone, followed by nitration to introduce the nitro group. The final step involves the introduction of the dimethylmorpholinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The dimethylmorpholinyl group can be replaced with other amine groups through nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles such as alkoxides or amines for substitution reactions. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require elevated temperatures or pressures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromophenyl group can produce a variety of substituted phenylmethanone derivatives.
Scientific Research Applications
(4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving bromophenyl and nitrophenyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the nitrophenyl group can participate in redox reactions. The dimethylmorpholinyl group can enhance the compound’s solubility and stability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with chlorine atoms instead of bromine and nitro groups.
Bromomethyl methyl ether: Contains a bromine atom but lacks the complex structure of (4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone.
Uniqueness
This compound is unique due to its combination of bromophenyl, nitrophenyl, and dimethylmorpholinyl groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-12-10-21(11-13(2)26-12)17-8-5-15(9-18(17)22(24)25)19(23)14-3-6-16(20)7-4-14/h3-9,12-13H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDFSZDUGJPFJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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